molecular formula C8H14O3 B14689391 Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate CAS No. 33487-23-9

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate

Cat. No.: B14689391
CAS No.: 33487-23-9
M. Wt: 158.19 g/mol
InChI Key: MPVPTUBELRYHRB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate is an organic compound with the molecular formula C8H14O3. It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and two methyl groups attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2,3-dimethylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 2-oxo-2,3-dimethylbut-3-enoate.

    Reduction: Formation of ethyl 2-hydroxy-2,3-dimethylbutanol.

    Substitution: Formation of ethyl 2-chloro-2,3-dimethylbut-3-enoate.

Scientific Research Applications

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-2,3-dimethylbut-3-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar structure but with a different substitution pattern.

    Ethyl 2,3-dimethylbut-2-enoate: Lacks the hydroxyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-hydroxy-2,3-dimethylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-11-7(9)8(4,10)6(2)3/h10H,2,5H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVPTUBELRYHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538732
Record name Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33487-23-9
Record name Ethyl 2-hydroxy-2,3-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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